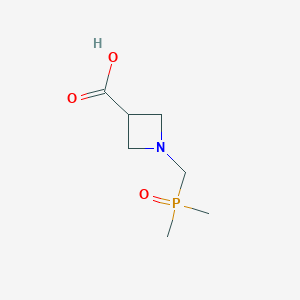

1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

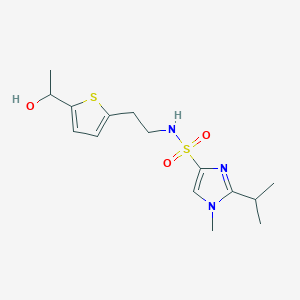

“1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid” is a chemical compound with a molecular weight of 191.17 . Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .

Synthesis Analysis

The synthesis of azetidines is an important yet undeveloped research area . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . A substrate like this can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis

The InChI code for this compound is1S/C7H14NO3P/c1-12(2,11)5-8-3-6(4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This indicates the molecular structure of the compound. It has a molecular weight of 191.17 . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Application in Food Chain Analysis

Azetidine-2-carboxylic acid, closely related to the compound , is present in sugar beets and table beets (Beta vulgaris). Its presence in the food chain, particularly in sugar beet byproducts fed to farm animals, has been a subject of research. This research is significant as it explores the incorporation of non-protein amino acids like Azetidine-2-carboxylic acid into proteins in place of proline, which can lead to toxic effects and congenital malformations (Rubenstein et al., 2009).

Influence on Ion Transport in Plants

Studies have utilized Azetidine-2-carboxylic acid to investigate the relationship between protein synthesis and ion transport in plants. This research reveals that Azetidine-2-carboxylic acid, used as a proline analog, can inhibit the release of ions to the xylem of excised barley roots and intact plants. Such studies are crucial for understanding the intricate processes of plant physiology and stress responses (Pitman et al., 1977).

Synthesis and Application in Peptide Research

Research into the synthesis of Azetidine-2-carboxylic acid and its analogs has been explored extensively. Efficient synthetic routes to these compounds have implications in peptide research and the study of protein conformation. These compounds are used as tools for studying the influence of conformation on peptide activity, providing insights into the structural requirements for biological activity (Futamura et al., 2005).

Role in Polymerization Processes

Azetidine and its derivatives have been investigated in the context of polymerization. Studies on the polymerization of azetidine under various conditions provide insights into the formation and structure of polymers containing azetidine units. This research is relevant for developing new materials with unique properties (Schacht & Goethals, 1974).

Potential in Medical Research

While the specific request was to exclude information related to drug use and side effects, it is noteworthy that azetidine derivatives have been explored in medical research, particularly in the context of liver fibrosis and radiosensitization in cancer treatments. These studies highlight the potential biomedical applications of azetidine compounds in therapeutic contexts (Rojkind, 1973).

Orientations Futures

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

Propriétés

IUPAC Name |

1-(dimethylphosphorylmethyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO3P/c1-12(2,11)5-8-3-6(4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSQSEZZLSNTNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)

![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2404151.png)

![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)

![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2404155.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2404159.png)

![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)